1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene
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Overview
Description
1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a 1,1-dichloroprop-1-en-2-yl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene typically involves the chlorination of 4-(1,1-dichloroprop-1-en-2-yl)benzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where the starting material is continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide ion, leading to the formation of phenol derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely remove the chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at high temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Phenol derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Less chlorinated derivatives or dechlorinated products.
Scientific Research Applications
1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The benzene ring can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s structure.
Comparison with Similar Compounds
1-Chloro-4-(prop-1-en-2-yl)benzene: Similar structure but lacks the additional chlorine atoms on the prop-1-en-2-yl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains fluorine atoms instead of chlorine, leading to different chemical properties.
(1,1-Dichloroprop-1-en-2-yl)benzene: Similar structure but without the chlorine atom on the benzene ring.
Uniqueness: 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene is unique due to the presence of multiple chlorine atoms, which influence its reactivity and interactions with other chemicals. This makes it a valuable compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H7Cl3 |
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Molecular Weight |
221.5 g/mol |
IUPAC Name |
1-chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H7Cl3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H3 |
InChI Key |
VMLOTAKBNQVDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Cl)Cl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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